3-(Dicyanomethylidene)indan-1-one
Overview
Description
3-(Dicyanomethylidene)indan-1-one, also known as 2HIC, is a strong electron-withdrawing molecule . It can be used as electron-withdrawing acceptors to connect with a donor to form acceptor–donor–acceptor (A–D–A)-type acceptor materials for the preparation of organic solar cells (OSCs) .
Synthesis Analysis
Novel donor–acceptor butadiene chromophores were synthesized by Knoevenagel condensation of different diaryl-substituted enals with 3-(dicyanomethylidene)indan-1-one . The structures of two of these compounds were unambiguously confirmed by means of single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of 3-(Dicyanomethylidene)indan-1-one was confirmed by single-crystal X-ray diffraction . This method allowed for an unambiguous determination of the compound’s structure.Chemical Reactions Analysis
3-(Dicyanomethylidene)indan-1-one has been used in the synthesis of novel donor–acceptor butadiene chromophores . It has also been used as a new initiator for ring opening polymerization of epoxides .Physical And Chemical Properties Analysis
3-(Dicyanomethylidene)indan-1-one has a molecular formula of C12H6N2O and a molecular weight of 194.19 g/mol . It has a melting point of 228 °C and a predicted boiling point of 398.6±42.0 °C . The density is predicted to be 1.351±0.06 g/cm3 .Scientific Research Applications
Application in Butadiene Dyes Synthesis
Specific Scientific Field
Chemistry, specifically dye synthesis.
Summary of the Application
3-(Dicyanomethylidene)indan-1-one is used in the synthesis of butadiene dyes. These dyes are created by a Knoevenagel condensation of different diaryl-substituted enals with 3-(dicyanomethylidene)indan-1-one .
Methods of Application or Experimental Procedures
The synthesis involves a Knoevenagel condensation of different diaryl-substituted enals with 3-(dicyanomethylidene)indan-1-one . The structures of the resulting compounds were confirmed by single-crystal X-ray diffraction .
Results or Outcomes
The absorption spectra of these dyes, as well as their solvatochromic behaviour, were studied in detail . DFT and TD-DFT quantum chemical calculations were performed to assess information regarding the topologies and absolute energies of their frontier molecular orbitals, as well as their absorption spectra .
Application in Organic Solar Cells
Specific Scientific Field
Material Science, specifically organic photovoltaics.
Summary of the Application
3-(Dicyanomethylidene)indan-1-one is used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices . It’s also used in the synthesis of non-fullerene acceptors with selenophene as π bridges for efficient organic solar cells .
Methods of Application or Experimental Procedures
Two non-fullerene acceptors were synthesized with selenophene π bridges to link the indacenodithiophene (IDT) core and 3-(dicyanomethylidene)indan-1-one (IC) or difluorinated IC (2F-IC) terminals .
Results or Outcomes
The synthesized non-fullerene acceptors have low optical band gaps (Eoptg) of 1.45 and 1.39 eV, respectively . Organic solar cells (OSCs) based on them were fabricated with the wide band gap polymer PBDB-T as the donor . The devices delivered a high power conversion efficiency (PCE) up to 11.19% .
Application in Chromophore Synthesis
Specific Scientific Field
Chemistry, specifically chromophore synthesis.
Summary of the Application
3-(Dicyanomethylidene)indan-1-one is used for the synthesis of chromophores which exhibit unique photo-physical properties such as large second-order optical nonlinearities .
Methods of Application or Experimental Procedures
The compound is used as a building block in the synthesis process of these chromophores . The specific methods of application or experimental procedures would depend on the type of chromophore being synthesized.
Results or Outcomes
The resulting chromophores exhibit unique photo-physical properties such as large second-order optical nonlinearities .
Application in Organic Electronics
Specific Scientific Field
Material Science, specifically organic electronics.
Summary of the Application
Derivatives of 3-(Dicyanomethylidene)indan-1-one find applications in various research fields including organic electronics .
Methods of Application or Experimental Procedures
The compound is used in the preparation of materials for organic electronic devices . The specific methods of application or experimental procedures would depend on the type of electronic device being developed.
Results or Outcomes
The use of 3-(Dicyanomethylidene)indan-1-one in organic electronics can lead to the development of devices with improved performance .
Application in Photopolymerization
Specific Scientific Field
Material Science, specifically photopolymerization.
Summary of the Application
Derivatives of 3-(Dicyanomethylidene)indan-1-one can find applications in photopolymerization . Photopolymerization is a technique used in various fields such as coatings, adhesives, and high-performance composites.
Methods of Application or Experimental Procedures
The compound is used in the preparation of materials for photopolymerization processes . The specific methods of application or experimental procedures would depend on the type of photopolymerization process being carried out.
Results or Outcomes
The use of 3-(Dicyanomethylidene)indan-1-one in photopolymerization can lead to the development of materials with improved performance .
Application in Optical Sensing
Specific Scientific Field
Physics, specifically optical sensing.
Summary of the Application
Derivatives of 3-(Dicyanomethylidene)indan-1-one can find applications in optical sensing . Optical sensors are devices that convert light rays into electronic signals.
Methods of Application or Experimental Procedures
The compound is used in the preparation of materials for optical sensors . The specific methods of application or experimental procedures would depend on the type of optical sensor being developed.
Results or Outcomes
The use of 3-(Dicyanomethylidene)indan-1-one in optical sensing can lead to the development of sensors with improved performance .
Safety And Hazards
3-(Dicyanomethylidene)indan-1-one is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
2-(3-oxoinden-1-ylidene)propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O/c13-6-8(7-14)11-5-12(15)10-4-2-1-3-9(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKZKOSAXYVFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391144 | |
Record name | 3-(Dicyanomethylidene)indan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dicyanomethylidene)indan-1-one | |
CAS RN |
1080-74-6 | |
Record name | 3-(Dicyanomethylidene)indan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dicyanomethylidene)indan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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